molecular formula C22H23N3O4 B4980592 N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide

Cat. No.: B4980592
M. Wt: 393.4 g/mol
InChI Key: JPLVOAZRIMZFBG-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted with a 4-methylphenyl group at position 3 and a propanamide chain at position 2. The propanamide nitrogen is further substituted with a 3,4-dimethoxyphenyl group.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-5-7-16(8-6-14)18-10-12-21(26)25(24-18)15(2)22(27)23-17-9-11-19(28-3)20(13-17)29-4/h5-13,15H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLVOAZRIMZFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include dimethoxybenzene, methylbenzene, and pyridazinone derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Ring

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (Compound 6k)
  • Structural Differences: The pyridazinone ring in 6k is substituted with a 4-methylphenyl group, similar to the target compound. However, the propanamide nitrogen in 6k is linked to an antipyrine (pyrazolone) moiety instead of a 3,4-dimethoxyphenyl group.
  • Physicochemical Properties :
    • Melting Point: 233–235°C (higher than analogs due to rigid antipyrine core) .
    • Solubility: Lower solubility in polar solvents compared to the target compound, attributed to the hydrophobic antipyrine group.
  • Biological Implications : The antipyrine moiety may enhance binding to cyclooxygenase (COX) enzymes, whereas the 3,4-dimethoxyphenyl group in the target compound could favor interactions with neurotransmitter receptors or kinases .
N-(2-Chlorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide (D262-0606)
  • Structural Differences : The propanamide nitrogen is substituted with a 2-chlorophenyl group instead of 3,4-dimethoxyphenyl.
  • Pharmacokinetics : Chlorine substituents often improve metabolic stability but may reduce aqueous solubility .

Variations in the Propanamide Chain

N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
  • Structural Differences: The propanamide chain is replaced with an acetamide (shorter chain), and the pyridazinone ring is substituted with 4,5-dichloro groups.
  • Synthetic Complexity : Introduction of the azepane-sulfonyl group requires additional steps, such as sulfonylation and cyclization, increasing synthetic difficulty .

Aromatic Substituent Modifications

N-(3-Ethylphenyl)-2-{3-[4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide (D315-1296)
  • Structural Differences: The pyridazinone ring is substituted with a 4-methyl-3-(pyrrolidine-1-sulfonyl)phenyl group, introducing a sulfonamide moiety.
  • Electronic and Steric Effects : The sulfonamide group is strongly electron-withdrawing, creating a polarized aromatic system. This contrasts with the electron-donating methoxy groups in the target compound, which may enhance hydrogen-bond acceptor capacity.
  • Biological Targets : Sulfonamide groups are common in protease inhibitors, suggesting divergent target profiles compared to the target compound .

Comparative Data Table

Compound Name Pyridazinone Substituent Propanamide Substituent Melting Point (°C) Key Structural Features
Target Compound 4-Methylphenyl 3,4-Dimethoxyphenyl Not reported Methoxy groups enhance solubility
Compound 6k 4-Methylphenyl Antipyrine 233–235 Rigid pyrazolone core
D262-0606 4-Methylphenyl 2-Chlorophenyl Not reported Chlorine improves stability
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide 4,5-Dichloro Azepane-sulfonyl Not reported Dichloro substitution increases electrophilicity

Research Findings and Implications

  • Solubility : The 3,4-dimethoxyphenyl group likely improves aqueous solubility compared to chlorophenyl or antipyrine analogs, aiding bioavailability .
  • Synthetic Accessibility : The absence of sulfonamide or azepane groups simplifies synthesis compared to analogs like D315-1296 .

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